molecular formula C11H17NO3 B8275248 tert-butyl 5-formyl-3,6-dihydro-1(2H)-pyridinecarboxylate

tert-butyl 5-formyl-3,6-dihydro-1(2H)-pyridinecarboxylate

Cat. No. B8275248
M. Wt: 211.26 g/mol
InChI Key: KUDYDGWGDRZATE-UHFFFAOYSA-N
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Patent
US06562811B1

Procedure details

To a solution of tert-butyl 5-(hydroxymethyl)-3,6-dihydro-1(2H)-pyridinecarboxylate (14.65 g, 68.69 mmol) in dichloromethane was added MnO2(89.58 g, 1030.36 mmol), then stirred overnight at room temperature. The reaction mixture was filtered through Celite®, the filtrate was concentrated under reduced pressure to give tert-butyl 5-formyl-3,6-dihydro-1(2H)-pyridinecarboxylate, which was pure enough to be used for the next reaction. (13.55 g, yield 94%)
Quantity
14.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
89.58 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6][CH2:5][CH:4]=1>ClCCl.O=[Mn]=O>[CH:2]([C:3]1[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6][CH2:5][CH:4]=1)=[O:1]

Inputs

Step One
Name
Quantity
14.65 g
Type
reactant
Smiles
OCC1=CCCN(C1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
89.58 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C1=CCCN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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